molecular formula C23H31N5O4 B2508841 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 923107-06-6

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2508841
CAS RN: 923107-06-6
M. Wt: 441.532
InChI Key: IBBBEHMRFNKUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Activity and Serotonin Receptor Affinity

Research has demonstrated that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including those with modifications similar to the compound , show potential as ligands for serotonin (5-HT) receptors. These compounds have been evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. Such findings suggest their application in the development of psychotropic drugs with potential therapeutic benefits for mental health disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another line of research on derivatives of purine-2,6-dione revealed significant analgesic and anti-inflammatory activities. These compounds, particularly those with carboxylic, ester, or amide moieties, showed promising results in in vivo models for pain and inflammation, suggesting their utility in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Cardiovascular Activity

Certain 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities. Some derivatives showed strong prophylactic antiarrhythmic activity and hypotensive effects, indicating potential applications in cardiovascular research and therapy (Chłoń-Rzepa et al., 2004).

Molecular Structure and Interaction Studies

Structural analysis of similar compounds has provided insights into their molecular geometry, hydrogen bonding, and interaction patterns, which are essential for understanding their pharmacological activities and designing new therapeutic agents. Such studies underscore the importance of molecular structure in the drug development process (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-8-10-27(11-9-15)22-24-20-19(21(30)26(4)23(31)25(20)3)28(22)13-17(29)14-32-18-7-5-6-16(2)12-18/h5-7,12,15,17,29H,8-11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBBEHMRFNKUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC(=C4)C)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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